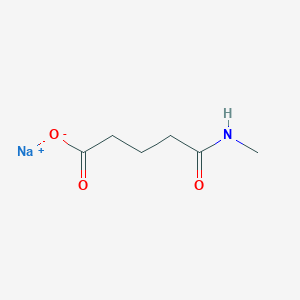

Sodium 4-(methylcarbamoyl)butanoate

Description

Overview of Succinic Acid and its Derivatization in Organic Synthesis

Succinic acid, a four-carbon dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental process for energy production in living organisms. nih.govresearchgate.net Its biological significance and versatile chemical nature have positioned it as a crucial platform molecule, particularly in the development of bio-based chemicals. researchgate.netnih.gov The structure of succinic acid, with two carboxylic acid groups, allows for a wide range of chemical modifications, known as derivatization.

In organic synthesis, derivatization is employed to alter the physical and chemical properties of a parent molecule. For succinic acid, common derivatization strategies include esterification and amidation. orgsyn.orgmdpi.com These reactions target one or both of the carboxylic acid groups, leading to the formation of esters, amides, or more complex polymers. researchgate.net Such modifications are critical for producing a variety of commercial products, including polymers, resins, surfactants, and components for the food and pharmaceutical industries. researchgate.net The ability to selectively modify succinic acid makes it a valuable starting material for creating compounds with tailored properties. und.eduneliti.com

The Role of Amide Functionalization in Carboxylic Acid Chemistry

Amide functionalization is the process of converting a carboxylic acid group into an amide group. This is a cornerstone reaction in organic chemistry due to the prevalence of the amide bond in both biological systems (e.g., peptides and proteins) and synthetic materials. The direct formation of an amide from a carboxylic acid and an amine is a common method, often requiring activating agents or specific reaction conditions to proceed efficiently. acs.orglibretexts.org Boron-based reagents, for instance, have been shown to be effective in mediating the direct amidation of various carboxylic acids. acs.org

The amide group imparts specific properties to a molecule. It is generally more stable and less reactive than other carboxylic acid derivatives like esters or acid chlorides. This stability is crucial in the synthesis of robust materials and complex molecules. dtic.mil Functionalization with amides can also alter a molecule's solubility, polarity, and ability to engage in hydrogen bonding, which are critical factors in material science and medicinal chemistry. acs.orgnih.gov

Structural Significance of Sodium 4-(methylcarbamoyl)butanoate within the Succinamate (B1233452) Class

This compound belongs to the succinamate class of compounds, which are mono-amides of succinic acid. Its specific structure consists of a four-carbon backbone derived from succinic acid, where one carboxylic acid group is converted to an N-methylamide, and the other exists as a sodium carboxylate salt. uni.luaaronchem.com The systematic name for the acid form of this compound is 5-(methylamino)-5-oxopentanoic acid. uni.lu

The structural features of this compound are significant. The N-methylamide group introduces a specific polarity and hydrogen bonding capability, while the sodium salt form ensures high water solubility. nih.gov This combination of a lipophilic amide portion and a hydrophilic carboxylate group gives the molecule amphiphilic characteristics. The methyl group on the nitrogen atom distinguishes it from unsubstituted succinamates, potentially influencing its steric and electronic properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H10NNaO3 | aaronchem.com |

| Molecular Weight | 167.1383 g/mol | aaronchem.com |

| Parent Acid Name | 5-(methylamino)-5-oxopentanoic acid | uni.lu |

| Parent Acid Molecular Formula | C6H11NO3 | uni.lu |

| Parent Acid Monoisotopic Mass | 145.0739 Da | uni.lu |

General Principles of Succinamate Research and Applications

Research into succinamates is driven by the goal of leveraging the versatile succinate (B1194679) backbone for various applications. nih.gov The introduction of an amide functionality allows for fine-tuning of the molecule's properties. General research principles often focus on synthesizing novel succinamate derivatives and evaluating their potential in fields such as materials science, agriculture, and pharmaceuticals.

The applications of succinates are broad, ranging from their use as precursors for bulk chemicals to their role in regulating biological processes. researchgate.netacs.org By converting one of the carboxylic acid groups to an amide, researchers can create molecules with improved stability, different solubility profiles, or specific biological interactions. For example, the modification of succinic acid is a strategy explored in the development of new materials and biologically active agents. nih.govmdpi.com The study of succinamates like this compound is part of a wider effort to explore the chemical space accessible from readily available bio-based platform molecules like succinic acid. nih.gov

Table of Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-(methylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHOBHLFRQZURX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 4 Methylcarbamoyl Butanoate and Analogous N Methylsuccinamates

Synthesis of Key Succinamic Acid Precursors

The creation of the succinamic acid structure is the critical step in forming the final compound. Methodologies typically begin with either succinic anhydride (B1165640) or succinic acid itself, employing different chemical routes to introduce the amine.

Amidation of Succinic Anhydride with Primary Amines (e.g., Methylamine)

The most direct and widely utilized method for synthesizing N-alkyl succinamic acids is the ring-opening amidation of succinic anhydride with a primary amine. mdpi.com In this reaction, the primary amine, such as methylamine (B109427), acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule. mdpi.comstackexchange.com This nucleophilic attack leads to a tetrahedral intermediate, which subsequently collapses, causing the anhydride ring to open and form the corresponding N-methyl succinic monoamide, also known as N-methylsuccinamic acid. stackexchange.com The reaction is generally efficient and proceeds under mild conditions, often resulting in high yields. mdpi.com

The mechanism of this aminolysis reaction has been a subject of computational study, which suggests that a concerted mechanism, where bond-forming and bond-breaking occur in a single step, has a lower activation energy than a stepwise addition-elimination mechanism. acs.orgresearchgate.net The presence of a second molecule of methylamine can act as a base catalyst, facilitating proton transfer during the reaction. acs.orgresearchgate.net

| Reactants | Solvent(s) | Conditions | Product | Notes |

| Succinic Anhydride, Primary Amine | Diethyl ether, Toluene, 1,2-dimethoxyethane | Mild conditions | N-substituted succinamic acid | The initial step of a two-step succinimide (B58015) synthesis, typically achieving high yields. mdpi.com |

| Succinic Anhydride, Methylamine | Gas phase / Nonpolar solution (Theoretical) | B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels of theory | N-methylsuccinamic acid | Computational studies show a concerted mechanism is more favorable. acs.orgresearchgate.net |

| Succinic Anhydride, 2-aminothiazole | Acetone, 1,4-dioxane, Isopropanol | Reflux | Succinamide derivative | Demonstrates the general applicability of the reaction to various amines in polar organic solvents. researchgate.net |

Esterification-Amidation Routes from Succinic Acid Diesters

An alternative, though generally less direct, route to succinamic acid precursors involves the aminolysis of succinic acid diesters, such as dimethyl succinate (B1194679) or diethyl succinate. This pathway requires the reaction of the diester with a primary amine. The aminolysis of esters is typically less facile than the ring-opening of anhydrides and may require more forcing conditions, such as elevated temperatures or the use of catalysts, to proceed efficiently. This method is a variation of the broader class of reactions involving the catalyzed coupling of unsaturated organic halides with dialkyl succinates, known as the Heck reaction, which can be used to create substituted succinic acid derivatives. google.com

Derivatization of Succinic Acid and its Anhydrides

When starting from succinic acid, which is less reactive than its anhydride, derivatization or the use of coupling agents is often necessary to facilitate amidation. Direct thermal amidation between succinic acid and an amine is possible but often requires high temperatures to drive the dehydration process, which can sometimes lead to the formation of the cyclic N-substituted succinimide as a byproduct. researchgate.net

To achieve amidation under milder conditions, a variety of modern synthetic methods can be employed. These involve the use of activating agents or catalysts that convert the carboxylic acid into a more reactive intermediate in situ. Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines. nih.govorganic-chemistry.org

| Starting Material | Reagent/Catalyst | Conditions | Product |

| Succinic Acid, Primary Amine | Hot Water (100 °C) | Catalyst-free | N-substituted succinimide |

| Carboxylic Acids, Amines | B(OCH2CF3)3 | MeCN, 80-100 °C | Amide |

| Carboxylic Acids, Amines | Boronic Acids | Requires water removal (e.g., molecular sieves) | Amide |

Formation of the N-Methylcarbamoyl Moiety

The "N-methylcarbamoyl" group, in the context of the target molecule, is an integral part of the N-methylsuccinamic acid structure. Its formation is synonymous with the synthesis of this precursor.

Direct Amidation Reactions for N-Alkyl Succinamide Formation

The most direct method for forming the N-alkyl succinamide structure is the single-step reaction between succinic anhydride and a primary amine, as detailed in section 2.1.1. This reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks a carbonyl group of the anhydride. mdpi.com This process is highly effective for creating the acyclic mono-amide structure, which contains the desired N-methylcarbamoyl group linked to a propyl carboxylate chain. stackexchange.com The reaction is often preferred due to its simplicity, mild conditions, and high efficiency. mdpi.com

Multistep Synthetic Pathways to Incorporate the N-Methylcarbamoyl Group

While direct amidation is common, multistep pathways can also be employed. A frequent synthetic strategy involves the initial formation of N-substituted succinamic acid, followed by a cyclodehydration step to yield an N-substituted succinimide. mdpi.combeilstein-archives.org This dehydration can be induced by heating or through the use of a chemical dehydrating agent like acetic anhydride. mdpi.com While this often leads to the cyclic imide, the succinamic acid is a key intermediate in this process.

Furthermore, more complex industrial processes may generate N-methyl succinamic acid as a byproduct in the synthesis of N-methyl succinimide (NMS). One such patented method involves reacting diammonium succinate with a methylating agent, such as methanol, at high temperatures (e.g., 280°C). google.com In this process, the primary product is NMS, but a smaller percentage of N-methyl succinamic acid is also formed. google.com This demonstrates a thermal, multistep pathway where the N-methylcarbamoyl moiety is incorporated under harsh reaction conditions. google.com

Salt Formation and Crystallization of Sodium 4-(Methylcarbamoyl)butanoate

The synthesis of this compound involves a standard acid-base neutralization reaction. The parent compound, 5-(methylamino)-5-oxopentanoic acid, which is a carboxylic acid, is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction, typically conducted in an aqueous solution, results in the formation of the sodium salt and water (or water and carbon dioxide if bicarbonate is used).

The isolation and purification of the salt are commonly achieved through crystallization. Evaporation crystallization is a frequently employed technique where the solvent (water) is removed from the solution, increasing the salt concentration beyond its solubility limit and inducing crystal formation. The process parameters, such as temperature and evaporation rate, are controlled to obtain crystals of desired size and purity. For many organic acid fermentation processes that operate at a neutral pH, the salt form of the acid is the initial product. Direct crystallization of the sodium salt from such broths can be an effective method for separation and purification. nih.gov

The general procedure involves dissolving the crude 5-(methylamino)-5-oxopentanoic acid in a suitable solvent, followed by the addition of the sodium base. The resulting salt solution is then concentrated. After a retention period to allow for desupersaturation, the crystal slurry is separated from the mother liquor via centrifugation. nih.gov A washing step with a minimal amount of cold solvent can be employed to remove residual impurities from the crystal surface.

Stereoselective Synthesis of Chiral N-Methylsuccinamate Derivatives

While this compound itself is an achiral molecule, the synthesis of chiral N-methylsuccinamate derivatives is of significant interest in medicinal and synthetic chemistry. nih.gov Chiral succinimide and succinamate (B1233452) structures are found in numerous biologically active compounds and pharmaceuticals. nih.gov Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific stereoisomers (enantiomers or diastereomers) of a target molecule.

Asymmetric synthesis introduces chirality into a molecule, leading to an excess of one enantiomer over the other. Several catalytic methods have been developed for the asymmetric synthesis of substituted succinimides, which are direct precursors to succinamates.

One prominent method is the asymmetric transfer hydrogenation (ATH) of substituted maleimides. Using a chiral rhodium catalyst, 3-hydroxy-4-substituted-maleimide derivatives can be transformed into either syn- or anti-chiral succinimides with high enantio- and diastereoselectivity. nih.gov The stereochemical outcome can be controlled by modulating the reaction conditions, such as the amount of triethylamine (Et₃N) added. nih.gov This dynamic kinetic resolution strategy provides access to all four possible stereoisomers from a common precursor. nih.gov

Another approach involves the N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+2] cycloaddition of α,β-unsaturated aldehydes with α-ketoamides. rwth-aachen.de This method yields highly functionalized succinimides bearing a tetra-substituted stereogenic center with excellent enantioselectivities. rwth-aachen.de The resulting succinimide can be subsequently hydrolyzed to the corresponding succinamic acid.

Table 1: Examples of Asymmetric Synthesis of Succinimide Derivatives

| Method | Catalyst/Reagent | Substrate | Product Configuration | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Tethered Rh catalyst | 3-hydroxy-4-substituted-maleimide | syn- or anti-succinimide | Up to 97% | Up to >99% | Up to >99:1 | nih.gov |

| NHC-Catalyzed [3+2] Cycloaddition | Chiral NHC | Cinnamaldehyde and α-ketoamide | trans-succinimide | 80% (gram-scale) | 99% | >20:1 | rwth-aachen.de |

Diastereoselective synthesis focuses on forming a specific diastereomer of a product that has multiple stereocenters. A powerful strategy for achieving this in succinate synthesis is the conjugate addition of nucleophiles to chiral Michael acceptors, such as derivatives of fumaric or maleic acid.

For instance, the addition of monoorganocuprates to a chiral fumarate can proceed with a high degree of regio- and stereocontrol. nih.gov The choice of reaction conditions and the nature of the chiral auxiliary attached to the fumarate can direct the nucleophilic attack to a specific face of the double bond, resulting in the preferential formation of one diastereomer. The enolates generated from these initial addition products can be further functionalized through alkylation or aldol reactions, providing access to a diverse range of di- and tri-substituted succinate derivatives. nih.gov This methodology allows for the creation of complex chiral structures from simple starting materials. nih.gov

Catalytic Methodologies in N-Methylsuccinamate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of N-methylsuccinamates and their precursors. Catalytic methods offer advantages over stoichiometric reactions by reducing waste, lowering reaction temperatures, and enabling transformations that would otherwise be difficult. catalyticamidation.info

Catalytic hydrogenation is a key process for modifying the succinic acid backbone. The hydrogenation of succinic acid can yield valuable C4 chemicals like γ-butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF). researchgate.net The choice of catalyst and reaction conditions determines the product distribution.

For example, the liquid-phase hydrogenation of succinic acid has been studied using various supported metal catalysts. srce.hr Copper-based catalysts, such as Cu/CeO₂, have shown high conversion of succinic acid and high selectivity towards γ-hydroxybutyric acid (GHB). srce.hr Bimetallic catalysts can also be employed; for instance, the addition of iron to a Cu/CeO₂ system can promote the formation of GBL. srce.hr Similarly, poly(N-vinyl-2-pyrrolidone)-capped CuPd catalysts have demonstrated remarkable activity and selectivity for the hydrogenation of succinic acid to GBL. rsc.org

Table 2: Catalytic Hydrogenation of Succinic Acid

| Catalyst | Hydrogen Source | Temperature | Major Product(s) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Cu/CeO₂ | H₂ (600 psi) | 120°C | γ-hydroxybutyric acid (GHB) | 82.7% Conversion, 78.3% Yield | srce.hr |

| Fe-Cu/CeO₂ | H₂ (600 psi) | 120°C | GHB, γ-butyrolactone (GBL) | Promotes GBL formation | srce.hr |

| Unsupported ReOₓ nanoparticles | Isopropanol (Transfer Hydrogenation) | 230°C | GBL, THF | 43% GBL Yield | researchgate.net |

| Pd/C | Formic Acid (Transfer Hydrogenation) | 150°C | Succinic Acid (from Maleic Acid) | ~98% Yield | rsc.org |

The formation of the amide bond in N-methylsuccinamates from a succinic acid derivative and methylamine is a critical step. While traditional methods often require harsh conditions or the use of stoichiometric coupling reagents that generate significant waste, direct catalytic amidation offers a more atom-economical and environmentally benign alternative. catalyticamidation.infodiva-portal.org

Organometallic complexes based on various metals, including titanium, zirconium, rhodium, and cobalt, have been developed to catalyze the direct formation of amides from carboxylic acids and amines. diva-portal.orgmdpi.com These catalysts facilitate the dehydration reaction, with water being the only byproduct. diva-portal.org For example, Group (IV) metal complexes have proven effective for direct amidation under mild conditions. diva-portal.org Furthermore, enantioselective C-H amidation reactions catalyzed by chiral rhodium or cobalt complexes have emerged as powerful tools for creating chiral amine-containing molecules, highlighting the potential of organometallic catalysis in complex amide synthesis. mdpi.com The conversion of amides to other functional groups, such as ketones, can also be achieved using polar organometallic reagents like organolithium and organomagnesium compounds. youtube.com

Isolation and Purification Techniques for N-Methylsuccinamate Compounds

The successful isolation of pure N-methylsuccinamate compounds from reaction mixtures is contingent on the selection of appropriate purification techniques that exploit the physicochemical properties of the target molecule and its impurities. The primary methods employed include chromatographic separation and advanced strategies such as recrystallization and sublimation.

Chromatographic Separation of Reaction Mixtures (e.g., Silica Gel Column Chromatography)

Silica gel column chromatography is a cornerstone technique for the purification of N-methylsuccinamate compounds due to its versatility and effectiveness in separating molecules based on polarity. The stationary phase, typically silica gel, is a polar adsorbent. The separation is achieved by eluting the mixture with a mobile phase of appropriate polarity.

For compounds like N-methylsuccinamic acid and its derivatives, which possess both a polar carboxylic acid group and a moderately polar amide group, the choice of eluent is critical. A common approach involves using a solvent system that can effectively compete with the analyte for binding sites on the silica gel, thereby allowing for its elution. A mixture of a relatively nonpolar solvent and a more polar solvent is often employed, with the polarity of the mobile phase being gradually increased to elute compounds of increasing polarity.

A representative mobile phase for the purification of a related N-substituted succinamic acid derivative involved a gradient of dichloromethane (DCM) and ethyl acetate (B1210297). rsc.org An eluent system of DCM/ethyl acetate (8:2) has been successfully utilized for the column chromatography of a compound with a similar structural motif. rsc.org Given the presence of the acidic carboxylic acid proton in N-methylsuccinamic acid, which can lead to peak tailing on standard silica gel, modifications to the mobile phase are often necessary. The addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent can suppress the ionization of the carboxylic acid, leading to sharper peaks and improved separation. reddit.com

Conversely, for the sodium salt form, this compound, its high polarity may render it immobile on a standard silica gel column with common organic solvents. In such cases, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile), would be the more appropriate chromatographic technique.

Table 1: Illustrative Silica Gel Column Chromatography Parameters for N-Substituted Succinamic Acid Derivatives

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | rsc.org |

| Mobile Phase | Dichloromethane/Ethyl Acetate (8:2 v/v) | rsc.org |

| Application | Purification of an N-substituted succinamic acid ester | rsc.org |

This table is illustrative and specific conditions would need to be optimized for this compound.

Advanced Purification Strategies (e.g., Recrystallization, Sublimation)

Beyond chromatography, recrystallization and sublimation offer powerful means to achieve high purity, particularly for crystalline solids.

Recrystallization

Recrystallization is a technique that relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. mt.comrochester.edu The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-methylsuccinamate compounds, which possess polar functional groups, polar solvents are generally good candidates.

Commonly employed solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile (B52724). researchgate.net Given the presence of both an amide and a carboxylate group, a single solvent may not always provide optimal results. In such cases, a two-solvent system can be effective. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling of this saturated solution then promotes the formation of pure crystals. For highly associated solids, such as those capable of forming strong hydrogen bonds like N-methylsuccinamates, a mixture of diethyl ether and methanol or ethanol can be a successful recrystallization system. rochester.edu

Table 2: Common Solvents for the Recrystallization of Amides

| Solvent | Polarity | Comments |

| Ethanol | Polar Protic | Generally a good solvent for compounds with some polarity. researchgate.net |

| Acetone | Polar Aprotic | Effective for a range of organic compounds. researchgate.net |

| Acetonitrile | Polar Aprotic | Often gives good results for the recrystallization of amides. researchgate.net |

| Water | Highly Polar Protic | Can be a good choice for sufficiently polar compounds. rochester.edu |

| Ethyl Acetate | Moderately Polar | May be used, sometimes in combination with a nonpolar solvent. |

The optimal solvent or solvent system for this compound would need to be determined experimentally.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas phase under reduced pressure and elevated temperature, and then condensed back into a pure solid on a cold surface. This method is particularly suitable for compounds that have a sufficiently high vapor pressure and are thermally stable. rsc.org

Table 3: Thermodynamic Data for the Sublimation of N-Methyl Amides

| N-Methyl Amide | Enthalpy of Sublimation (kcal/mole) | Entropy of Sublimation (cal/mole deg) |

| N-methyl capramide | Data not specified | Data not specified |

| N-methyl lauramide | Data not specified | Data not specified |

| N-methyl myristamide | Data not specified | Data not specified |

| N-methyl palmitamide | Data not specified | Data not specified |

Source: Adapted from Davies, M., & Thomas, J. I. (1956). The heats and entropies of sublimation of some N-methyl amides and of some carbamates. Transactions of the Faraday Society, 52, 1329-1335. rsc.org Note: The original paper presents the data in a graphical format and provides equations to calculate these values. Specific values for each compound would require calculation from the provided parameters.

This technique is advantageous as it is a solvent-free method, which can be particularly useful for obtaining highly pure, solvent-free crystals.

Advanced Analytical and Spectroscopic Characterization of N Methylsuccinamate Systems

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for identifying the key functional groups within a molecule and probing the interactions between them. spectroscopyonline.com

Infrared (IR) Spectroscopic Analysis of Amide and Carboxylate Functional Groups

The IR spectrum of Sodium 4-(methylcarbamoyl)butanoate is characterized by the distinct absorption bands of its secondary amide and carboxylate functional groups. The secondary amide gives rise to several characteristic vibrations. The N-H stretching vibration is typically observed in the region of 3370–3170 cm⁻¹. spectroscopyonline.com Due to the presence of a single N-H bond, a solitary peak is expected in this region for secondary amides. spectroscopyonline.com

The amide carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, typically appearing in the range of 1680–1630 cm⁻¹. uobabylon.edu.iqquimicaorganica.org This band is a sensitive indicator of the molecular environment. Additionally, the N-H in-plane bending vibration, or Amide II band, is a strong peak found adjacent to the Amide I band, often around 1550 cm⁻¹. libretexts.org

The carboxylate group (COO⁻) is distinguished by two principal stretching vibrations: the asymmetric stretch, which is a strong band typically found between 1610-1550 cm⁻¹, and the symmetric stretch, a weaker band appearing in the 1420-1300 cm⁻¹ range. The exact positions of these bands provide clear evidence for the presence and nature of the functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3370 - 3170 spectroscopyonline.com | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 uobabylon.edu.iqquimicaorganica.org | Strong | |

| N-H Bend (Amide II) | ~1550 libretexts.org | Strong | |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1610 - 1550 | Strong |

| Symmetric Stretch | 1420 - 1300 | Medium-Weak |

Investigation of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding plays a critical role in defining the solid-state structure of molecules containing both hydrogen-bond donors (N-H) and acceptors (C=O and COO⁻). nih.gov In this compound, the amide's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the amide and the oxygens of the carboxylate group serve as potent hydrogen bond acceptors.

The formation of these hydrogen bonds significantly influences the vibrational frequencies. When the N-H group participates in hydrogen bonding, its stretching frequency is lowered (red-shifted) and the absorption band broadens. pressbooks.pub Similarly, hydrogen bonding to a carbonyl group lengthens the C=O bond, which weakens it and decreases the absorption frequency of the Amide I band. nih.govuobabylon.edu.iq The extent of these shifts can provide qualitative information about the strength and nature of the hydrogen-bonding network within the crystal lattice, confirming the associative forces between molecules in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure, connectivity, and environment of atoms within a molecule.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

The structure of this compound can be fully elucidated using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would display distinct signals for each chemically unique proton. The N-methyl (N-CH₃) protons would appear as a doublet (due to coupling with the N-H proton) typically in the 2.7-2.8 ppm range. The two methylene (B1212753) groups (-CH₂-CH₂-) in the butanoate chain are diastereotopic and thus chemically non-equivalent, expected to resonate as complex multiplets around 2.2-2.5 ppm. The N-H proton of the secondary amide would appear as a broad singlet in the 7.5-8.5 ppm region. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide is expected around 170-175 ppm, while the carboxylate carbon is slightly more shielded, appearing in the 175-185 ppm range. The N-methyl carbon resonates at approximately 26 ppm, and the two methylene carbons would show distinct signals around 30-35 ppm. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for confirming assignments. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show cross-peaks between the adjacent methylene groups, confirming their connectivity. youtube.com A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals. youtube.comresearchgate.net For instance, the N-CH₃ proton signal would correlate with the N-CH₃ carbon signal, and the methylene proton signals would correlate with their respective methylene carbon signals.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.7 (d) | ~26 |

| N-H | ~7.8 (br s) | - |

| -CH₂-C=O (Amide) | ~2.4 (t) | ~32 |

| -CH₂-COO⁻ | ~2.2 (t) | ~34 |

| C=O (Amide) | - | ~174 |

| COO⁻ | - | ~180 |

Solid-State NMR for Crystalline Forms and Polymorphism

Solid-state NMR (ssNMR) is an indispensable technique for studying the structure of crystalline materials, including identifying polymorphism—the existence of multiple crystal forms. europeanpharmaceuticalreview.com Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) provide high-resolution spectra of solid samples. researchgate.net Because chemical shifts in ssNMR are highly sensitive to the local molecular environment, different polymorphs of this compound would yield distinct spectra. nih.gov Variations in crystal packing, intermolecular distances, and hydrogen bonding in different polymorphs lead to measurable differences in the chemical shifts of the carbon nuclei. researchgate.net Thus, ssNMR can determine the number of non-equivalent molecules in the asymmetric unit cell and serve as a fingerprint for a specific crystalline form, which is critical for pharmaceutical and material science applications. europeanpharmaceuticalreview.comosti.gov

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through analysis of its fragmentation patterns. For this compound, analysis would typically be performed on its corresponding free acid, N-methylsuccinamic acid (C₄H₇NO₃). nih.gov

In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the acid (117.10 g/mol). nih.gov Amides are subject to characteristic fragmentation pathways. nih.gov A primary fragmentation is the α-cleavage of the bond between the carbonyl group and the adjacent carbon, which for a primary amide can result in a characteristic ion at m/z 44. libretexts.org For a secondary amide like N-methylsuccinamic acid, this cleavage can lead to related fragments. Another significant fragmentation pathway for compounds with a sufficiently long alkyl chain is the McLafferty rearrangement, which can produce a radical cation and a neutral alkene. jove.commiamioh.edu Cleavage of the amide bond can also occur, leading to the formation of an acylium ion (R-CO⁺). libretexts.org Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

| m/z | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 117 | [C₄H₇NO₃]⁺ | Molecular Ion (M⁺) |

| 100 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 72 | [M - COOH]⁺ | Loss of carboxyl group |

| 58 | [CH₃NHCO]⁺ | Methylcarbamoyl cation |

| 44 | [CONH₂]⁺ | Fragment from amide cleavage (McLafferty type) libretexts.orglibretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. google.com Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS instruments, such as Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to within a few parts per million (ppm). google.com

For this compound, HRMS would be employed to verify its elemental composition. The theoretical exact mass of the neutral compound (N-methylsuccinamic acid) and its sodium salt would be calculated based on the most abundant isotopes of each element (C, H, N, O, Na). The experimentally measured accurate mass from the HRMS instrument would then be compared to the theoretical value. A close match between the experimental and theoretical mass would provide strong evidence for the correct chemical formula of the compound.

Table 1: Theoretical Mass Data for N-Methylsuccinamate Species

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| N-methylsuccinamic acid | C₆H₁₁NO₃ | 145.0739 |

This table represents theoretical values and is not based on experimental data.

Tandem Mass Spectrometry (MSn) for Amide Bond Cleavage and Rearrangement Studies

Tandem mass spectrometry, also known as MS/MS or MSⁿ, is an indispensable tool for structural elucidation. In a tandem MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. This fragmentation process provides valuable information about the connectivity of atoms within the molecule.

For N-methylsuccinamate, tandem mass spectrometry would be particularly useful for probing the stability of the amide bond and identifying characteristic fragmentation pathways. The precursor ion, likely the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode, would be subjected to collision-induced dissociation (CID) or other fragmentation techniques. The resulting product ion spectrum would be expected to show fragments corresponding to the cleavage of the amide bond, as well as losses of small neutral molecules like water or carbon dioxide. Analyzing these fragmentation patterns would allow for the confirmation of the N-methylsuccinamate structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a compound and to analyze complex mixtures.

An LC-MS method for this compound would involve developing a suitable chromatographic separation, likely using a reversed-phase column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The eluent from the LC column would be introduced into the mass spectrometer, which would provide mass information for the separated components. This would allow for the detection and potential identification of any impurities, such as starting materials, byproducts from the synthesis, or degradation products. The peak area of the main compound relative to the total peak area can be used to estimate its purity.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide a wealth of information. This technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and torsion angles. It also reveals how the molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the solid.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. PXRD is a valuable tool for identifying the crystalline form of this compound and for detecting the presence of different crystalline forms, known as polymorphs. Polymorphism is important as different polymorphs of a compound can have different physical properties, such as solubility and stability. The experimental PXRD pattern can be compared to reference patterns or patterns calculated from single-crystal data to confirm the identity and phase purity of a bulk sample.

Computational and Theoretical Investigations of Sodium 4 Methylcarbamoyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and how this dictates its chemical behavior. These methods solve the Schrödinger equation for a given molecular system, providing insights into geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. semanticscholar.orgnih.gov For sodium 4-(methylcarbamoyl)butanoate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d)), would be the first step in a computational investigation. researchgate.net

The primary application of DFT here is geometry optimization . This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis is another critical aspect that can be explored using DFT. The flexible butyl chain of the molecule allows for multiple rotational isomers (conformers). By systematically rotating the single bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. This analysis would identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility.

Illustrative DFT Optimized Geometrical Parameters for a Butanoate Chain and Amide Linkage (based on analogous compounds):

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carboxylate) | ~1.25 Å |

| Bond Length | C-O (carboxylate) | ~1.28 Å |

| Bond Length | C=O (amide) | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.33 Å |

| Bond Angle | O-C-O (carboxylate) | ~125° |

| Bond Angle | O=C-N (amide) | ~122° |

| Dihedral Angle | C-C-C-C (butyl chain) | gauche (~60°), anti (~180°) |

Note: These values are illustrative and based on typical DFT calculations for carboxylates and secondary amides.

Ab Initio Methods for Energetic Landscape Mapping and Reaction Pathways

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. These methods are particularly useful for mapping energetic landscapes and investigating reaction pathways. nih.govacs.org

The energetic landscape would reveal the most favorable pathway for such a reaction, for example, whether it proceeds through a concerted or a stepwise mechanism. nih.gov This information is crucial for predicting the stability of the compound under different conditions.

Natural Bond Orbital (NBO) Analysis of Bonding and Lone Pair Interactions

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction obtained from a quantum chemical calculation in terms of localized bonds, lone pairs, and intermolecular interactions. It provides a chemically intuitive picture of the bonding within a molecule.

For this compound, NBO analysis would reveal the nature of the covalent bonds, such as the C-C, C-H, C=O, C-N, and N-H bonds. It quantifies the hybridization of the atomic orbitals involved in these bonds and their polarization. For instance, the C=O and C-N bonds in the amide group would show significant polarization due to the difference in electronegativity between the constituent atoms.

A key feature of NBO analysis is the examination of donor-acceptor interactions , which are quantified using second-order perturbation theory. These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the methylcarbamoyl group, a significant interaction would be the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbital of the carbonyl group (acceptor). This n → π* interaction is responsible for the resonance stabilization of the amide bond and its partial double bond character.

Illustrative NBO Analysis Data for an Amide Group:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | ~ 50-60 |

| σ (C-H) | σ* (C-C) | ~ 2-5 |

Note: These values are typical for a secondary amide and illustrate the significant resonance stabilization in the amide bond.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. aimspress.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as an electron donor. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to act as an electron acceptor. A lower LUMO energy suggests a better electron acceptor.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. aimspress.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, FMO analysis would help in identifying the most reactive sites. The HOMO is likely to be localized on the carboxylate group, making it susceptible to electrophilic attack. The LUMO is expected to be located around the carbonyl group of the amide, indicating its susceptibility to nucleophilic attack.

Illustrative FMO Data for a Carboxylate and an Amide:

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Butanoate Anion | ~ -2.5 to -3.5 | ~ 4.0 to 5.0 | ~ 6.5 to 8.5 |

| N-methylacetamide | ~ -7.0 to -8.0 | ~ 2.0 to 3.0 | ~ 9.0 to 11.0 |

Note: These are representative values and the actual values for this compound would depend on the specific computational method and the interaction between the functional groups.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule and the surrounding solvent, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and interactions with the solvent.

For this compound, an all-atom MD simulation in a box of explicit water molecules would be highly informative. rsc.org Such a simulation would reveal the dynamic nature of the molecule's conformation. The flexible butyl chain can adopt various conformations, and MD simulations can quantify the population of each conformational state and the rate of transitions between them.

Solvent effects are a key aspect that can be studied with MD simulations. The simulation would show how water molecules arrange themselves around the different parts of the molecule. The negatively charged carboxylate group would be strongly solvated by water molecules through hydrogen bonding. The polar amide group would also interact with water through hydrogen bonds, both as a donor (N-H) and an acceptor (C=O). The nonpolar part of the butyl chain would exhibit hydrophobic interactions with water. The sodium counter-ion would also be hydrated, and its interaction with the carboxylate group (whether it remains as a solvent-separated ion pair or a contact ion pair) can be investigated. rsc.org These simulations provide a detailed picture of the hydration shell and its influence on the molecule's structure and dynamics. researchgate.netnih.gov

Predictive Modeling of Physico-Chemical Parameters

Computational methods can also be used to predict various physico-chemical properties that are important for understanding the behavior of a compound. These predictions are often based on quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of known compounds. pku.edu.cn

For this compound, the following properties could be predicted:

pKa: The acidity of the carboxylic acid precursor and the basicity of the amide nitrogen can be estimated using computational methods. This is crucial for understanding the ionization state of the molecule at different pH values.

LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are measures of a molecule's hydrophilicity/lipophilicity. Predictive models can estimate these values based on the molecular structure, which is important for applications where the compound needs to partition between aqueous and non-aqueous phases.

Solubility: Aqueous solubility is another critical parameter that can be predicted. Models for solubility prediction take into account factors like molecular size, polarity, and the ability to form hydrogen bonds.

Melting Point: While challenging to predict accurately, there are models that can estimate the melting point based on molecular descriptors related to intermolecular forces and molecular symmetry.

These predictive models, often available as part of computational chemistry software packages, can provide valuable estimations of key physico-chemical parameters before a compound is synthesized and experimentally characterized. nih.govnih.govresearchgate.net

Computational Assessment of Intermolecular Interactions in Condensed Phases

The primary interactions in the condensed phase of this compound would involve the sodium cation, the carboxylate anion, and the amide group. The ionic bond between the sodium cation (Na⁺) and the carboxylate group (R-COO⁻) is the strongest of these interactions. In addition to this, hydrogen bonding plays a significant role. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and the oxygens of the carboxylate group can act as hydrogen bond acceptors.

A computational analysis of these interactions can be performed using methods like Density Functional Theory (DFT). By calculating the electron density distribution and identifying bond critical points, the strength and nature of these non-covalent interactions can be quantified.

Table 1: Key Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Relative Strength |

| Ionic Bond | Na⁺ | R-COO⁻ | Strong |

| Hydrogen Bond | N-H (amide) | O=C (amide/carboxylate) | Moderate |

| Dipole-Dipole | C=O (amide/carboxylate) | C=O (amide/carboxylate) | Weak |

| n→π* Interaction | O (carboxylate) | C=O (amide) | Weak |

Theoretical Studies of Acid-Base Equilibria and Speciation of N-Methylsuccinamic Acid

The acid-base equilibrium of N-methylsuccinamic acid, the conjugate acid of this compound, is a critical factor in determining its behavior in solution. The speciation of this molecule, meaning the distribution of its different protonated and deprotonated forms, is dependent on the pH of the solution.

N-methylsuccinamic acid has a carboxylic acid group, which is the primary acidic site. The pKa of this group dictates the pH at which the acid and its conjugate base (the 4-(methylcarbamoyl)butanoate anion) are present in equal concentrations. While an experimental pKa value for N-methylsuccinamic acid is not readily found in the searched literature, theoretical calculations can provide a reliable estimate.

Computational methods, particularly those combining quantum mechanics with a continuum solvation model (QM/CSM), are powerful tools for predicting pKa values. researchgate.net These calculations determine the Gibbs free energy change associated with the deprotonation of the carboxylic acid in solution.

A comparative study of experimental and predicted pKa values for various compounds has shown that while computational methods are generally reliable, discrepancies can exist. nih.govnih.gov The accuracy of the prediction depends on the chosen theoretical level and the complexity of the molecule. For relatively simple molecules like N-methylsuccinamic acid, modern computational approaches are expected to yield pKa values with good accuracy.

The speciation of N-methylsuccinamic acid can be represented by the following equilibrium:

HOOC-CH₂-CH₂-CONHCH₃ ⇌ ⁻OOC-CH₂-CH₂-CONHCH₃ + H⁺

At a pH below the pKa, the protonated form (N-methylsuccinamic acid) will dominate. Conversely, at a pH above the pKa, the deprotonated form (4-(methylcarbamoyl)butanoate) will be the major species. This speciation is crucial for understanding its biological activity and environmental fate.

Predictive Models for Environmental Behavior (e.g., Hygroscopicity)

The environmental behavior of this compound, particularly its hygroscopicity (the ability to absorb moisture from the air), can be predicted using computational models. As a salt, it is expected to be hygroscopic to some extent.

Predictive models for hygroscopicity often rely on the physicochemical properties of the compound, such as its chemical structure, molecular weight, and solubility. For ionic compounds like this compound, the nature of the cation and anion are key determinants.

While specific predictive models for this compound were not identified in the search results, general principles derived from studies on other organic salts can be applied. The presence of a sodium ion and a carboxylate group, both of which have a strong affinity for water molecules, suggests that this compound will be hygroscopic.

Computational approaches can be used to model the interaction of water molecules with the surface of solid this compound. By calculating the binding energy of water molecules to the ionic and polar groups of the compound, an estimation of its hygroscopic potential can be made. Molecular dynamics simulations can also be employed to study the process of water absorption and the resulting changes in the solid-state structure.

Computational Tools for Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools for predicting reaction pathways and elucidating the mechanisms of chemical reactions. The formation of N-methylsuccinamic acid from the reaction of succinic anhydride (B1165640) with methylamine (B109427) has been the subject of detailed computational investigation. acs.orgresearchgate.netnih.gov

This reaction is a nucleophilic acyl substitution where the nitrogen atom of methylamine attacks one of the carbonyl carbons of succinic anhydride. Computational studies, using methods like Density Functional Theory (DFT), have explored different possible mechanisms for this reaction, including a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism. acs.orgnih.gov

The calculations have shown that the concerted mechanism, where the bond formation and proton transfer occur in a single step, has a lower activation energy compared to the stepwise mechanism for the non-catalyzed reaction. acs.orgnih.gov This suggests that the concerted pathway is more favorable.

Furthermore, these computational studies have investigated the effect of catalysts on the reaction. For example, the presence of a second molecule of methylamine can act as a base catalyst, facilitating the proton transfer and lowering the activation barrier. acs.orgnih.gov The transition state structures for these catalyzed and uncatalyzed reactions have been calculated, providing a detailed picture of the reaction coordinate.

Table 2: Calculated Activation Energies for the Reaction of Succinic Anhydride with Methylamine

| Reaction Pathway | Catalyst | Computational Method | Activation Energy (kcal/mol) | Reference |

| Concerted | None | B3LYP/6-311++G(d,p) | Lower than stepwise | acs.orgnih.gov |

| Stepwise | None | B3LYP/6-311++G(d,p) | Higher than concerted | acs.orgnih.gov |

| Concerted | Methylamine | B3LYP/6-311++G(d,p) | Lowered | acs.orgnih.gov |

| Stepwise | Acetic Acid | B3LYP/6-311++G(d,p) | Most favorable pathway | acs.orgnih.gov |

These computational tools are invaluable for understanding the fundamental steps of the synthesis of N-methylsuccinamic acid and, by extension, this compound. They allow for the rationalization of experimental observations and can guide the optimization of reaction conditions.

Applications of N Methylsuccinamate Derivatives in Advanced Materials and Chemical Intermediates

Role in Polymer Science and Biodegradable Materials

N-methylsuccinamate derivatives are valuable monomers for the synthesis of biodegradable polymers. Their incorporation into polymer chains can significantly influence the final properties of the material, offering a route to tailor polymers for specific applications.

Incorporation into Polyester and Polyamide Architectures

The bifunctional nature of N-methylsuccinamic acid derivatives allows them to be incorporated into both polyesters and polyamides. The carboxylic acid end can react with diols to form ester linkages, while the amide group can be part of the monomer that is then polymerized, or a precursor to a diamine that can participate in polymerization.

In polyester synthesis , N-methylsuccinamic acid can be used as a co-monomer with other dicarboxylic acids and diols. This incorporation disrupts the regular chain structure of homopolyesters like poly(butylene succinate) (PBS), which can modify its crystalline nature. For instance, the introduction of a methyl group on the polymer backbone can alter the packing of polymer chains, affecting properties such as melting point and crystallinity nih.govresearchgate.net. Polyesters based on succinic acid are known for their biodegradability, and the inclusion of N-methylsuccinamate derivatives can be a strategy to fine-tune this property mocedes.orgnih.govfraunhofer.de.

In the realm of polyamides , derivatives of N-methylsuccinamic acid can be envisioned as precursors to monomers. Polyamides are typically synthesized through the polycondensation of a dicarboxylic acid with a diamine nih.gov. While direct polymerization involving the amide group of N-methylsuccinamic acid is less common, its derivatives can be chemically transformed into diamines or dicarboxylic acids that are then used in polyamide synthesis researchgate.net. The presence of the methyl group and the amide linkage within the original monomer can impart specific characteristics to the resulting polyamide, such as altered solubility and thermal stability.

Modification of Polymer Properties (e.g., Thermal, Mechanical, Biodegradation) through Amide Linkages and Methyl Branching

The inclusion of N-methylsuccinamate derivatives into polymer backbones has a pronounced effect on their material properties.

Thermal Properties: The presence of methyl branching along the polymer chain generally leads to a decrease in the melting temperature (T_m) and the degree of crystallinity nih.govresearchgate.net. This is because the methyl groups hinder the orderly packing of polymer chains into crystalline lamellae. For example, in copolyesters of poly(butylene succinate-co-butylene 2-methylsuccinate), an increase in the molar ratio of the methyl-substituted monomer results in a gradual decrease in the melting point nih.gov. The glass transition temperature (T_g), however, may increase in some cases due to restricted chain mobility.

Mechanical Properties: The mechanical properties of polymers are closely linked to their crystallinity and molecular weight. The introduction of N-methylsuccinamate derivatives can lead to a decrease in tensile strength and modulus due to the reduction in crystallinity. However, it can also enhance flexibility and elongation at break, transforming a rigid and brittle polymer into a more ductile one mdpi.comresearchgate.net. This trade-off allows for the fine-tuning of mechanical properties to suit specific applications, such as flexible packaging films.

Biodegradation: The rate of biodegradation of polyesters is influenced by their crystallinity and hydrophilicity. Generally, a lower degree of crystallinity allows for easier access of water and enzymes to the ester linkages, accelerating hydrolysis and subsequent biodegradation nih.govfraunhofer.de. By incorporating N-methylsuccinamate units, the crystallinity of the polyester can be reduced, thereby potentially increasing its biodegradability nih.gov. The amide linkage itself is also susceptible to enzymatic degradation, which can further enhance the biodegradability of copolymers containing these units.

Below is a table summarizing the expected effects of incorporating N-methylsuccinamate derivatives on polymer properties, based on studies of similar methyl-substituted succinate (B1194679) copolymers.

| Property | Effect of N-Methylsuccinamate Incorporation | Rationale |

| Melting Temperature (T_m) | Decrease | Methyl branching disrupts polymer chain packing and reduces crystallinity nih.govresearchgate.net. |

| Crystallinity | Decrease | Steric hindrance from methyl groups prevents efficient crystal lattice formation nih.gov. |

| Glass Transition Temp. (T_g) | Increase/Variable | Restricted chain rotation due to methyl groups can increase T_g etflin.com. |

| Tensile Strength | Decrease | Lower crystallinity generally leads to lower strength and stiffness mdpi.com. |

| Elongation at Break | Increase | Reduced crystallinity can lead to increased flexibility and ductility researchgate.net. |

| Biodegradability | Increase | Lower crystallinity and the presence of amide bonds can enhance susceptibility to hydrolysis and enzymatic degradation nih.govfraunhofer.de. |

Utility as Building Blocks for Organic Synthesis

The chemical structure of N-methylsuccinamate derivatives makes them valuable intermediates in the synthesis of a variety of organic molecules.

Intermediate for Fine Chemicals and Specialty Solvents

N-methylsuccinamic acid and its derivatives can serve as precursors for the synthesis of various fine chemicals cheminovas.comlanxess.com. The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The functional groups present in N-methylsuccinamate—the carboxylic acid, the amide, and the methyl group—can be chemically modified to create a range of molecules with specific properties fishersci.canih.govsigmaaldrich.com. For instance, the carboxylic acid can be converted to esters, acid chlorides, or other functional groups, while the amide can be hydrolyzed or reduced. These transformations can lead to the production of specialty solvents, pharmaceutical intermediates, and components for agrochemicals.

Precursor for Advanced Chelating Agents

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. Succinic acid derivatives are known to be effective chelants for various metal ions google.com. N-methylsuccinamic acid can be chemically modified to enhance its chelating properties. For example, the carboxylic acid and amide groups can be functionalized with additional donor atoms, such as nitrogen or oxygen, to create multidentate ligands that can bind strongly to metal ions nih.govmdpi.com. These advanced chelating agents have applications in areas such as water treatment, agriculture (as micronutrient carriers), and medicine. The biodegradability of succinic acid-based chelants is an additional advantage, making them more environmentally friendly alternatives to traditional chelating agents like EDTA google.com.

Development of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. N-methylsuccinamate derivatives can be used to create such materials through polymerization or chemical modification. For instance, polymers incorporating these derivatives can be designed to have specific thermal or mechanical responses. Furthermore, the functional groups on the N-methylsuccinamate unit can be used to attach other molecules, such as drugs or imaging agents, creating functional materials for biomedical applications. The ability to tune the biodegradability of polymers containing these units is also crucial for creating materials for temporary medical implants or controlled-release drug delivery systems.

Exploration in Liquid Crystalline Systems and Phase Transitions

The field of liquid crystals is continuously seeking new molecular structures to create materials with specific mesomorphic properties for display technologies and other optoelectronic applications. The incorporation of amide and dicarboxylic acid functionalities, such as those present in N-methylsuccinamate derivatives, into molecular scaffolds is a known strategy for influencing liquid crystalline behavior.

While direct studies on Sodium 4-(methylcarbamoyl)butanoate as a liquid crystal are not prominent in the available literature, the constituent chemical groups are relevant to the synthesis of liquid crystalline materials. Aromatic amide compounds, for instance, have been investigated for their ability to form thermotropic liquid crystals. jlu.edu.cn The hydrogen bonding capabilities of the amide group can lead to high melting points, which is often unfavorable for liquid crystal formation. However, with appropriate molecular design, such as the introduction of lateral substituents, the melting temperatures can be depressed, allowing for the expression of mesophases. jlu.edu.cningentaconnect.com

Furthermore, dicarboxylic acids and their derivatives have been utilized as building blocks for liquid crystals. For example, new symmetrical esters of cubane-1,4-dicarboxylic acid have been synthesized and shown to exhibit nematic and smectic A phases. tandfonline.com Supramolecular liquid crystalline complexes have also been created through hydrogen bonding between dicarboxylic acids and other organic molecules. researchgate.net

Given these precedents, it is plausible that N-methylsuccinamate derivatives could be explored as precursors or components in the synthesis of novel liquid crystalline materials. The combination of the amide group and the succinate backbone offers a scaffold that, with further chemical modification (e.g., attachment of mesogenic units), could potentially lead to new compounds with desirable liquid crystal properties. The N-methyl group in N-methylsuccinamate is particularly noteworthy, as N-methylation of amides has been shown to dramatically alter the preferred conformation and, consequently, the liquid crystalline behavior of the resulting molecules. rsc.org

Table 1: Chemical Compounds Discussed

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | sodium 5-(methylamino)-5-oxopentanoate | C6H10NNaO3 | 1443981-40-5 |

| N-Methylsuccinamic acid | 4-(Methylamino)-4-oxobutanoic acid | C5H9NO3 | 56269-39-7 |

| Methylsuccinic acid | 2-Methylbutanedioic acid | C5H8O4 | 498-21-5 |

Applications in Atmospheric Aerosol Chemistry as Model Compounds for Organic Acids

Atmospheric aerosols play a crucial role in climate and air quality, and their chemical composition is a key area of research. Organic acids, particularly dicarboxylic acids, are significant components of atmospheric aerosols found in various environments. ingentaconnect.com Due to their prevalence and chemical properties, certain dicarboxylic acids are used as model compounds to study the formation and behavior of secondary organic aerosols (SOA).

Methylsuccinic acid, a close structural relative of N-methylsuccinamic acid, has been identified in urban and industrial aerosols. researchgate.net Its presence in fine particulate matter (PM2.5) indicates its role in atmospheric chemistry. The study of such compounds helps in understanding the sources and formation processes of dicarboxylic acids in the atmosphere. These acids can be formed from the photochemical aging and aqueous-phase reactions of various precursors. rsc.org

Dicarboxylic acids are important in the initial stages of aerosol particle formation. ingentaconnect.com Their ability to form stable dimer complexes through strong hydrogen bonds is a key factor in promoting the formation and growth of atmospheric aerosol particles. ingentaconnect.com Research has shown that dicarboxylic acids can significantly contribute to the formation of SOA from both anthropogenic and biogenic volatile organic compounds. rsc.org For instance, C4 dicarboxylic acids, including succinic acid, are produced from the photooxidation of toluene. rsc.org

The hygroscopicity of particles containing methylsuccinic acid has been studied to understand how these aerosols interact with water vapor in the atmosphere. whiterose.ac.uk This is critical as the water uptake by aerosols affects their size, reactivity, and ability to act as cloud condensation nuclei. Therefore, N-methylsuccinamate derivatives and related compounds like methylsuccinic acid serve as important model systems for investigating the complex chemical and physical processes that govern the lifecycle and impact of atmospheric organic aerosols.

Use as Flux Materials and Dyestuff Intermediates

In addition to their role in advanced materials and environmental science, derivatives of succinic acid are utilized as key intermediates in industrial chemical processes, notably in the manufacturing of flux materials for soldering and as precursors for dyestuffs.

Flux Materials:

In the electronics industry, fluxes are essential for soldering as they clean metallic surfaces of oxides, enabling the molten solder to wet and bond with the components. Weak organic acids are common activators in solder flux formulations. Methylsuccinic acid, also known as pyrotartaric acid, has been identified as an effective activator in soldering paste and flux compositions. tandfonline.com

The function of methylsuccinic acid in a flux is to react with metal oxides on the surfaces to be soldered, forming metal salts that are soluble in the flux and easily displaced by the molten solder. Solder flux compositions may contain methylsuccinic acid in combination with other components like imidazole compounds, which act as accelerators. tandfonline.com The use of dicarboxylic acids like succinic acid and its derivatives in solder pastes is valued because they can be effective at the high temperatures required for lead-free soldering and can sublime at lower temperatures, leading to fewer residues after the soldering process. researchgate.net

Dyestuff Intermediates:

Methylsuccinic acid also serves as an important intermediate in the synthesis of dyestuffs. tandfonline.com While the specific reaction pathways to produce dyes from methylsuccinic acid are varied and depend on the desired final product, dicarboxylic acids and their derivatives can be functionalized to create chromophoric systems. For example, the synthesis of azo dyes, a large and important class of synthetic colorants, involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. rsc.org Intermediates derived from compounds like methylsuccinic acid can be incorporated into the structure of the coupling component to influence the color, fastness, and other properties of the final dye. The versatility of dicarboxylic acids allows for the synthesis of a wide range of derivatives that can be used to produce a spectrum of colors for various applications, including textiles and other materials. rsc.org

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable Synthetic Routes for N-Methylsuccinamates from Renewable Resources

The transition from petrochemical-based production to sustainable methods is a critical goal in modern chemistry. For N-methylsuccinamates, this begins with the eco-friendly synthesis of their precursor, succinic acid.

Bio-based Succinic Acid Production:

Traditionally, succinic acid is produced through the hydrogenation of maleic anhydride (B1165640), a process reliant on fossil fuels. mcgill.ca However, significant progress has been made in producing succinic acid from renewable resources through microbial fermentation. mcgill.caresearchgate.net A variety of microorganisms, including Actinobacillus succinogenes, Escherichia coli, and Saccharomyces cerevisiae, have been engineered to efficiently convert biomass-derived sugars into succinic acid. rsc.org Lignocellulosic biomass, a non-food agricultural and forestry waste, is a particularly promising feedstock due to its abundance and low cost. mcgill.ca

The production of bio-succinic acid is considered more environmentally friendly, with processes that can reduce greenhouse gas emissions compared to petrochemical routes. mcgill.ca

Conversion to N-Methylsuccinamates:

Once bio-based succinic acid is obtained, it can be converted to N-methylsuccinamates through several chemical pathways. A common method involves the dehydration of succinic acid to succinic anhydride. nih.gov This can be achieved thermally or by using dehydrating agents like acetyl chloride. nih.gov The resulting succinic anhydride can then be reacted with methylamine (B109427) to produce N-methylsuccinamic acid. researchgate.net The subsequent neutralization of N-methylsuccinamic acid with a sodium base, such as sodium hydroxide, would yield Sodium 4-(methylcarbamoyl)butanoate.

A patent has described the formation of N-methyl succinamic acid as an intermediate in the production of N-methyl succinimide (B58015) from succinamic acid and methanol. acgpubs.org This indicates a potential route for the synthesis of the target compound.

Table 1: Comparison of Succinic Acid Production Methods

| Feature | Petrochemical Route | Biotechnological Route |

| Starting Material | Maleic Anhydride (from butane/benzene) | Biomass (e.g., glucose, lignocellulose) |

| Key Process | Catalytic Hydrogenation | Microbial Fermentation |

| Environmental Impact | Higher greenhouse gas emissions | Lower greenhouse gas emissions |

| Sustainability | Relies on finite fossil fuels | Utilizes renewable resources |

This table summarizes the key differences between the traditional petrochemical and modern biotechnological routes for producing succinic acid, the precursor to N-methylsuccinamates.

Design and Synthesis of Novel N-Methylsuccinamate-Based Functional Materials with Tailored Properties

Derivatives of succinic acid are valuable monomers for the synthesis of a variety of polymers, including polyesters, polyamides, and poly(ester amides). nih.gov These polymers are often biodegradable and can be tailored for specific applications.

Polymers from Succinamic Acid Derivatives:

The presence of both a carboxylic acid and an amide group in N-methylsuccinamic acid makes it an interesting building block for novel polymers. For instance, amine-responsive polymers have been developed by grafting succinic anhydride onto a polylactic acid (PLA) backbone. researchgate.net The anhydride groups react with amines to form succinamic acid moieties, altering the polymer's properties. researchgate.net This suggests that polymers incorporating N-methylsuccinamate units could be designed to respond to specific chemical stimuli.

Challenges in the synthesis of high molecular weight polyamides from succinic acid can arise from the tendency of the acid to undergo intra-cyclization at high temperatures. However, methods like direct solid-state polymerization have been shown to overcome this issue, yielding high molecular weight polyamides with improved color. mcgill.ca

Potential Applications:

The properties of N-methylsuccinamate-based materials could be tailored for a range of applications:

Biodegradable Plastics: As a derivative of bio-based succinic acid, polymers from N-methylsuccinamates could offer sustainable alternatives to conventional plastics.

Smart Materials: The responsive nature of the succinamic acid group could be exploited to create sensors or drug delivery systems that react to changes in their environment.